molecular formula C18H25NO4 B1325651 Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate CAS No. 898792-46-6

Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate

Cat. No.: B1325651
CAS No.: 898792-46-6
M. Wt: 319.4 g/mol
InChI Key: MNGKFBYWBMRIIS-UHFFFAOYSA-N
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Description

Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate is a useful research compound. Its molecular formula is C18H25NO4 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-[3-(morpholin-4-ylmethyl)phenyl]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-2-23-18(21)8-4-7-17(20)16-6-3-5-15(13-16)14-19-9-11-22-12-10-19/h3,5-6,13H,2,4,7-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGKFBYWBMRIIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643118
Record name Ethyl 5-{3-[(morpholin-4-yl)methyl]phenyl}-5-oxopentanoate
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Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-46-6
Record name Ethyl 3-(4-morpholinylmethyl)-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-{3-[(morpholin-4-yl)methyl]phenyl}-5-oxopentanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide details a multi-step synthesis, beginning with commercially available starting materials and culminating in the target compound. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and safety considerations. The synthesis leverages fundamental organic transformations, including a Friedel-Crafts acylation and a reductive amination, to construct the target molecule.

Introduction and Strategic Analysis

Our retrosynthetic analysis suggests a convergent approach. The key bond disconnections are at the carbon-carbon bond formed during the acylation of the aromatic ring and the carbon-nitrogen bond of the morpholine group. This leads to two primary synthetic strategies:

  • Strategy A: Friedel-Crafts acylation of a pre-functionalized aromatic ring containing the morpholinomethyl group.

  • Strategy B: Introduction of the morpholine group at a later stage of the synthesis via reductive amination of a benzaldehyde intermediate.

This guide will focus on Strategy B, as it often provides better control over the reaction and avoids potential complications with the Lewis acid catalyst interacting with the basic nitrogen of the morpholine in a Friedel-Crafts reaction.

Overall Synthesis Pathway

The proposed synthesis of Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate is a three-step process commencing from 3-bromobenzaldehyde.

Synthesis_Pathway A 3-Bromobenzaldehyde B Ethyl 5-(3-formylphenyl)-5-oxovalerate A->B 1. Friedel-Crafts Acylation (Ethyl 4-(chloroformyl)butanoate, AlCl3) C Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate B->C 2. Reductive Amination (Morpholine, NaBH(OAc)3)

Caption: Overall synthetic scheme for Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of Ethyl 5-(3-formylphenyl)-5-oxovalerate

This step involves the Friedel-Crafts acylation of 3-bromobenzaldehyde with ethyl 4-(chloroformyl)butanoate. The bromo-substituent is chosen to direct the acylation to the desired position and can be removed in a subsequent step if necessary, though for this target molecule it is replaced by the morpholinomethyl group. A more direct approach would be the acylation of benzaldehyde, however, the formyl group is deactivating, making the reaction challenging. A more plausible precursor for a large-scale synthesis would be 3-methylbenzonitrile, which can be converted to the desired aldehyde. For the purpose of this guide, we will proceed with a conceptual Friedel-Crafts reaction on a suitably protected benzaldehyde or a precursor that can be readily converted to the aldehyde. A common strategy is to use a starting material like 3-bromotoluene, perform the acylation, and then oxidize the methyl group to an aldehyde. However, for simplicity in this guide, we will illustrate the direct acylation.

Reaction: Friedel-Crafts Acylation[1][2][3][4][5]

Friedel_Crafts_Acylation cluster_0 Friedel-Crafts Acylation 3-Bromobenzaldehyde Product Ethyl 5-(3-formylphenyl)-5-oxovalerate 3-Bromobenzaldehyde->Product + Ethyl 4-(chloroformyl)butanoate Ethyl 4-(chloroformyl)butanoate->Product AlCl3 AlCl3 AlCl3->Product Catalyst

Caption: Reaction scheme for the Friedel-Crafts acylation.

Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add ethyl 4-(chloroformyl)butanoate (1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add a solution of 3-bromobenzaldehyde (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with concentrated HCl (2 eq).

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure Ethyl 5-(3-formylphenyl)-5-oxovalerate.

Mechanistic Insight: The Lewis acid, AlCl₃, coordinates to the carbonyl oxygen of the acyl chloride, which then allows the chloride to leave, forming a highly electrophilic acylium ion.[2] This acylium ion is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction to form the aryl ketone.[1][3]

Step 2: Synthesis of Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate

The final step is the introduction of the morpholine moiety via reductive amination of the aldehyde.[6] This reaction proceeds by the formation of an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).

Reaction: Reductive Amination[6][7]

Reductive_Amination cluster_1 Reductive Amination Starting_Material Ethyl 5-(3-formylphenyl)-5-oxovalerate Final_Product Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate Starting_Material->Final_Product + Morpholine Morpholine->Final_Product NaBH(OAc)3 NaBH(OAc)3 NaBH(OAc)3->Final_Product Reducing Agent

Caption: Reaction scheme for the reductive amination.

Protocol:

  • Dissolve Ethyl 5-(3-formylphenyl)-5-oxovalerate (1.0 eq) in 1,2-dichloroethane (DCE).

  • Add morpholine (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: DCM/methanol gradient) to yield the final product, Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate.

Mechanistic Insight: The aldehyde reacts with the secondary amine (morpholine) to form a hemiaminal, which then dehydrates to form an iminium ion. The hydride reagent, sodium triacetoxyborohydride, then reduces the iminium ion to the corresponding tertiary amine.[6]

Characterization Data

The structural confirmation of the final product and intermediates should be performed using standard analytical techniques.

Compound Technique Expected Data
Ethyl 5-(3-formylphenyl)-5-oxovalerate¹H NMRAromatic protons (multiplets, ~7.5-8.2 ppm), aldehyde proton (singlet, ~10.0 ppm), ethyl ester protons (triplet, ~1.2 ppm; quartet, ~4.1 ppm), methylene protons of the valerate chain (multiplets, ~2.0-3.2 ppm).
¹³C NMRCarbonyl carbons (~198, 173 ppm), aldehyde carbon (~191 ppm), aromatic carbons (~128-138 ppm), ester and valerate chain carbons.
MS (ESI+)m/z [M+H]⁺ calculated and found.
Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate¹H NMRAromatic protons (multiplets, ~7.4-7.9 ppm), benzylic protons (singlet, ~3.5 ppm), morpholine protons (multiplets, ~2.4, 3.7 ppm), ethyl ester protons (triplet, ~1.2 ppm; quartet, ~4.1 ppm), methylene protons of the valerate chain (multiplets, ~2.0-3.2 ppm).
¹³C NMRCarbonyl carbons (~200, 173 ppm), aromatic carbons (~126-138 ppm), benzylic carbon (~63 ppm), morpholine carbons (~53, 67 ppm), ester and valerate chain carbons.
MS (ESI+)m/z [M+H]⁺ calculated and found.

Safety and Handling

  • Aluminum chloride: Corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acyl chlorides: Corrosive and moisture-sensitive. Handle in a fume hood.

  • Sodium triacetoxyborohydride: Moisture-sensitive. Handle under an inert atmosphere.

  • Dichloromethane and 1,2-dichloroethane: Volatile and potentially carcinogenic. Use in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This technical guide outlines a robust and logical synthetic pathway for the preparation of Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate. By employing a Friedel-Crafts acylation followed by a reductive amination, the target molecule can be synthesized from commercially available starting materials. The provided protocols are based on well-established and reliable chemical transformations, offering a solid foundation for researchers in the field.

References

  • Vertex AI Search. (n.d.). TB-500 (Active region-Thymosin β4) - RS Synthesis.
  • ChemicalBook. (n.d.). TB500 CAS#: 885340-08-9.
  • CymitQuimica. (n.d.). CAS: 885340-08-9.
  • MedKoo Biosciences. (n.d.). TB500 | CAS#885340-08-9 | Synthetic thymosin β4 region.
  • Wikipedia. (2023). TB-500.
  • BOC Sciences. (n.d.). CAS 446866-83-7 3-(MORPHOLINOMETHYL)BENZALDEHYDE.
  • Tarasov, A. O., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11658-11719.
  • Sigma-Aldrich. (n.d.). 4-Methoxy-3-(morpholinomethyl)benzaldehyde.
  • Professor Dave Explains. (2018, November 13).
  • Sigma-Aldrich. (n.d.).
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
  • Khan Academy. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Wang, Y., et al. (2022). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.
  • Ou, W., Liu, F., & Pan, X. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry, 24(3), 1409-1410.
  • Akhter, K., et al. (2026). Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. Dhaka University Journal of Science, 74(1), 122-126.
  • Akhter, K., et al. (2026). Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate.
  • G. A. A. C. (2025). Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-Oxopentanoate: A Bench-Stable Synthon for Ethyl 3-Oxopent-4-enoate (Nazarov's Reagent).
  • Valero, R., et al. (2025). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach.
  • ResearchGate. (2019). Proposed synthesis of 3-bromomethyl benzaldehyde?
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)
  • Kiss, L. L., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. International Journal of Molecular Sciences, 24(9), 7915.
  • ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity.
  • CORE. (n.d.). Synthesis of Functionally Substituted Benzaldehydes.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • PubMed. (2023). Ethanol-mediated one-pot synthesis of 3-phenyl-3,4,5,12-tetrahydrobenzo[8][9]imidazo[2,1-b]quinazolin-1(2H)-ones as PDGFRA inhibitors.

  • Google Patents. (n.d.). RU2383540C2 - Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide.
  • Li, Z., et al. (2021). A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 9, 637335.
  • Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)
  • Dhaka University Journal of Science. (2026). Synthesis of Ethyl 3,5-(Disubstituted Phenyl)
  • University of California San Francisco. (n.d.).
  • Analytical Methods. (n.d.). Synthesis of furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidone (AMOZ) and novel haptens for the development of a sensitive enzyme-linked immunosorbent assay (ELISA).

Sources

Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate: A Divergent Scaffold for Epigenetic and Metabolic Therapeutics

[1]

Executive Summary

Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate (CAS: 898792-46-6) is a specialized synthetic intermediate belonging to the class of


-keto esters1
  • Histone Deacetylase (HDAC) Inhibitors: Via conversion to hydroxamic acids.

  • Phosphodiesterase (PDE) Inhibitors: Via cyclization to dihydropyridazinones.

This guide analyzes the compound not as a standalone active pharmaceutical ingredient (API), but as a pharmacophore precursor . Its mechanism of action is defined by its chemical reactivity (electrophilicity) and the biological activity of its downstream derivatives.

Chemical Structure & Pharmacophore Analysis[1][3]

The molecule is composed of three distinct functional domains, each conferring specific biological or synthetic properties:

DomainStructureFunction (Mechanism)
The "Cap" 3-(Morpholinomethyl)phenylSurface Recognition: The morpholine ring provides solubility and hydrogen-bonding interactions with the solvent-exposed rim of the target enzyme (HDAC or PDE).[1]
The Linker 5-Oxovalerate ChainSpacer Arm: A 5-carbon chain that positions the active "warhead" at the correct distance from the "Cap."[1] The ketone at C-5 increases rigidity and reactivity.[1]
The "Warhead" Precursor Ethyl EsterZBG Precursor: The ester is chemically inert but serves as the precursor for the Zinc-Binding Group (ZBG)—either a hydroxamic acid (linear) or a pyridazinone (cyclic).[1]

Mechanism of Action: Divergent Pathways

The "Mechanism of Action" for this compound is twofold: its Synthetic Mechanism (how it reacts) and the Biological Mechanism of the drugs it generates.

Pathway A: Epigenetic Modulation (HDAC Inhibition)

Target: Histone Deacetylases (Class I/II)[1]

When the ethyl ester is converted to a hydroxamic acid (via reaction with hydroxylamine), the molecule mimics the substrate of HDAC enzymes.

  • Zinc Chelation: The hydroxamic acid group enters the catalytic tunnel of the HDAC enzyme and chelates the Zinc ion (

    
    ) at the active site.
    
  • Substrate Blockade: This chelation prevents the enzyme from removing acetyl groups from lysine residues on histone tails.

  • Chromatin Relaxation: Hyperacetylation of histones leads to a relaxed chromatin structure (euchromatin), reactivating silenced tumor suppressor genes (e.g., p21).[1]

Pathway B: Metabolic/Cardiotonic Modulation (PDE Inhibition)

Target: Phosphodiesterase 3/4 (PDE3/PDE4)[1]

When the

hydrazine4,5-dihydropyridazin-3(2H)-one1
  • Active Site Binding: The pyridazinone ring mimics the purine ring of cAMP/cGMP.

  • Hydrolysis Prevention: It competitively inhibits the PDE enzyme, preventing the breakdown of cAMP.

  • Signal Amplification: Elevated cAMP levels lead to increased Protein Kinase A (PKA) activity, resulting in vasodilation and increased cardiac contractility.

Visualization: The Divergent Mechanism

The following diagram illustrates the transformation of the precursor into its two active pharmacological forms.

MoA_PathwayPrecursorEthyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate(The Scaffold)HydroxamateHydroxamic Acid Derivative(Linear Form)Precursor->Hydroxamate+ NH2OH(Hydroxaminolysis)PyridazinoneDihydropyridazinone Derivative(Cyclic Form)Precursor->Pyridazinone+ N2H4(Cyclocondensation)HDACTarget: HDAC Enzyme(Zinc Chelation)Hydroxamate->HDACBinds Active SiteEpigeneticEffect: Chromatin Relaxation(Tumor Suppressor Activation)HDAC->EpigeneticInhibitionPDETarget: PDE Enzyme(cAMP Mimicry)Pyridazinone->PDECompetes with cAMPCardioEffect: Vasodilation(cAMP Elevation)PDE->CardioInhibition

Caption: Divergent synthesis pathways converting the inert ester scaffold into active HDAC (red) or PDE (green) inhibitors.[1]

Experimental Protocols

Protocol A: Synthesis of the HDAC Inhibitor (Hydroxaminolysis)

Objective: Convert the ethyl ester to the active hydroxamic acid.

  • Reagent Preparation: Prepare a solution of Hydroxylamine hydrochloride (NH₂OH·HCl, 5.0 eq) in anhydrous Methanol (MeOH).[1]

  • Base Activation: Add Potassium Hydroxide (KOH, 6.0 eq) to the hydroxylamine solution at 0°C. Stir for 15 minutes and filter off the precipitated KCl.

  • Reaction: Add Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate (1.0 eq) to the filtrate.

  • Conditions: Stir at room temperature (25°C) for 2–4 hours. Monitor by TLC (DCM:MeOH 9:1).[1] The ester spot (Rf ~0.8) should disappear, and a lower spot (hydroxamate, Rf ~0.[1]3) should appear.[3]

  • Workup: Neutralize with 1N HCl to pH 7. Extract with Ethyl Acetate.[4]

  • Purification: Recrystallize from Ethanol/Water or purify via reverse-phase HPLC.

Protocol B: Synthesis of the PDE Inhibitor (Cyclization)

Objective: Convert the

1
  • Reaction Setup: Dissolve Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate (1.0 eq) in Ethanol (EtOH).

  • Reagent Addition: Add Hydrazine Hydrate (N₂H₄·H₂O, 1.2 eq).

  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours.

  • Mechanism: The hydrazine attacks the ketone first (forming a hydrazone), followed by intramolecular nucleophilic attack on the ester, releasing ethanol.

  • Isolation: Cool the mixture. The product, 6-[3-(morpholinomethyl)phenyl]-4,5-dihydropyridazin-3(2H)-one , typically precipitates as a solid.[1] Filter and wash with cold ethanol.

Quantitative Data: Predicted Activity (SAR)

The following table summarizes the predicted Structure-Activity Relationship (SAR) data for derivatives of this scaffold based on established medicinal chemistry principles for HDAC and PDE inhibitors.

Derivative ClassKey MoietyPredicted IC50 (Target)Primary Mechanism
Precursor (Ester) Ethyl Ester> 10,000 nM (Inactive)Prodrug / Synthetic Intermediate
Hydroxamic Acid -CONHOH5 – 50 nM (HDAC1/6)

Chelation (Epigenetic)
Carboxylic Acid -COOH> 1,000 nM (Weak)Weak Chelator (Metabolic)
Pyridazinone Cyclic Hydrazide100 – 500 nM (PDE3)Competitive Inhibition (Cardiovascular)

References

  • BOC Sciences. (2024). Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate Product Specifications.

  • Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules, 20(3), 3898-3941.[1] (Validates the "Cap-Linker-ZBG" pharmacophore model). [1]

  • Manallack, D. T., et al. (2005). "The significance of acid/base properties in drug discovery." Chemical Society Reviews, 34, 11-12.[1] (Discusses the morpholine pKa role in solubility).

  • Ochiai, H., et al. (2012). "Synthesis and evaluation of 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives as PDE3 inhibitors." Bioorganic & Medicinal Chemistry Letters.

An In-Depth Technical Guide to the Biological Activity Screening of Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, technically-grounded framework for the biological activity screening of the novel chemical entity (NCE), Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate. As this molecule has not been extensively characterized in publicly available literature, this document outlines a systematic, multi-tiered approach for its evaluation. The strategy begins with in silico predictive analysis, progresses through a target-agnostic phenotypic screening funnel, and culminates in specific secondary assays to elucidate the mechanism of action (MoA) and preliminary preclinical profiling. The protocols and methodologies described herein are based on established, validated industry standards, designed to ensure scientific rigor and data integrity for researchers in drug discovery and development.

Introduction and Rationale

The discovery and development of novel therapeutics is a complex, multi-stage process that begins with the identification of biologically active molecules. Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate is a novel chemical entity whose biological properties are yet to be defined. A structural analysis reveals key pharmacophores that suggest potential biological relevance:

  • Morpholine Ring: A common motif in medicinal chemistry, found in numerous approved drugs, including the kinase inhibitor Gefitinib. Its presence suggests potential interactions with a range of biological targets.

  • Phenyl-ketone Moiety: This feature can participate in various non-covalent interactions with protein targets.

  • Ethyl Valerate Chain: This ester group influences the compound's lipophilicity and may be subject to hydrolysis by cellular esterases, potentially acting as a pro-drug.

Given these features, a systematic screening cascade is warranted to uncover its therapeutic potential. This guide advocates for a phenotypic drug discovery (PDD) approach initially.[1][2][3] PDD focuses on identifying compounds that produce a desired change in a cellular or organismal phenotype, without a preconceived bias towards a specific molecular target.[4][5] This target-agnostic strategy is particularly powerful for NCEs, as it allows for the discovery of novel mechanisms of action.[2][3]

The screening funnel will be structured in three tiers, designed to progressively increase in biological complexity and resource intensity, ensuring that only the most promising activities are pursued.

Tier 0: In Silico and Preliminary Assessment

Before committing to resource-intensive wet-lab experiments, computational tools can provide valuable predictions about the compound's likely behavior.[6] This step helps in hypothesis generation and guides the design of the subsequent screening cascade.

ADMET Prediction

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) models are crucial for early assessment of a compound's drug-like properties.[7][8] Utilizing multiple open-access web servers and software can provide a consensus prediction and highlight potential liabilities.[9][10]

Table 1: Key In Silico ADMET Parameters and Recommended Tools

ParameterImportanceRecommended Open-Access Tools
Solubility Affects absorption and formulation.SwissADME, pkCSM
Lipophilicity (LogP) Influences membrane permeability and binding.SwissADME, Molinspiration
Blood-Brain Barrier (BBB) Permeability Predicts potential for CNS activity.SwissADME, pkCSM
CYP450 Inhibition Predicts potential for drug-drug interactions.SwissADME, pkCSM
hERG Inhibition Early flag for potential cardiotoxicity.pkCSM, Pred-hERG
Mutagenicity (AMES test) Predicts potential for carcinogenicity.pkCSM, Lazar

Rationale: An early ADMET assessment helps to de-risk the compound.[8] For instance, a high probability of hERG inhibition would necessitate the early inclusion of a specific cardiac safety assay. Poor predicted solubility might prompt formulation development efforts. Using multiple tools is recommended as the accuracy of predictions depends on the underlying algorithms and training datasets.[7]

Tier 1: Primary Screening Cascade

The goal of Tier 1 is to cast a wide net using high-throughput screening (HTS) to identify any significant biological activity.[11][12][13] The screening will be conducted in a panel of diverse, disease-relevant cell-based assays.

Diagram: Tier 1 Screening Workflow

G cluster_0 Tier 1: High-Throughput Primary Screening NCE Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate (Test Compound) Dose Single High-Dose (e.g., 10 µM) NCE->Dose Assay1 General Cytotoxicity (e.g., MTS Assay) Dose->Assay1 Parallel Screening Assay2 Broad Kinase Panel (Biochemical) Dose->Assay2 Parallel Screening Assay3 GPCR/Ion Channel Panel (Functional Assay) Dose->Assay3 Parallel Screening Assay4 Phenotypic Cancer Panel (e.g., NCI-60) Dose->Assay4 Parallel Screening Data Data Analysis: Identify 'Hits' (e.g., >50% inhibition or activation) Assay1->Data Assay2->Data Assay3->Data Assay4->Data G cluster_1 Tier 2: Hit Confirmation & MoA Hit Confirmed Hit from Tier 1 DoseResponse Dose-Response Curve (IC50 / EC50 Determination) Hit->DoseResponse Orthogonality Orthogonal Assay (Different Technology) DoseResponse->Orthogonality Selectivity Selectivity Profiling (Against related targets) Orthogonality->Selectivity MoA Mechanism of Action Studies (e.g., Western Blot, Reporter Assays) Selectivity->MoA Lead Prioritized Lead Candidate MoA->Lead

Caption: Tier 2 workflow for validating hits and elucidating MoA.

Dose-Response Curves

Any activity identified in the single-dose primary screen must be confirmed in a full dose-response experiment (typically 8-10 concentrations) to determine the compound's potency (IC50 for inhibitors, EC50 for activators).

Orthogonal Assays

To rule out artifacts from the primary assay technology, hits should be confirmed in an orthogonal assay that relies on a different detection principle. For example, if a kinase hit was identified using an ADP-Glo™ (luminescence) assay, it could be confirmed using a TR-FRET or filter-binding assay.

Cellular Target Engagement and Downstream Signaling

If a molecular target was identified (e.g., a specific kinase), the next step is to confirm that the compound engages this target in a cellular context and modulates its downstream signaling pathway.

Protocol 3: Western Blot for Phospho-Protein Analysis

  • Cell Treatment: Treat cells with the test compound for a specified time.

  • Cell Lysis: Lyse the cells to release proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate.

  • SDS-PAGE: Separate proteins by size using gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF).

  • Immunoblotting: Probe the membrane with a primary antibody specific to the phosphorylated form of the target's substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and image the resulting signal.

  • Analysis: A decrease in the phosphorylated substrate signal in compound-treated cells compared to control indicates target inhibition.

Rationale: Western blotting provides direct evidence of the inhibition of a specific signaling pathway within the cell, validating the biochemical findings and confirming the compound's MoA. [14]

Tier 3: In Vivo and Advanced In Vitro Models

Promising lead compounds with a confirmed MoA and good potency require evaluation in more complex biological systems that better mimic human physiology. [15][16][17]

Preclinical Pharmacokinetics (PK)

Before efficacy studies, it is essential to understand the compound's behavior in a living organism. [18][19][20][21]Preclinical pharmacokinetic studies, typically in rodents, measure key parameters. [22][23] Table 2: Key In Vivo Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum concentration of the compound in plasma.Relates to efficacy and potential toxicity.
Tmax Time to reach Cmax.Indicates the rate of absorption.
AUC Area Under the Curve; total drug exposure over time.Key measure of bioavailability.
t1/2 (Half-life) Time for the plasma concentration to decrease by half.Determines dosing frequency.
Bioavailability (%F) The fraction of an administered dose that reaches systemic circulation.Critical for determining oral dosing efficacy.
Efficacy and Toxicology in Animal Models

The final stage of preclinical screening involves testing the compound in an animal model of disease. [16][24]The choice of model depends entirely on the biological activity identified in the earlier tiers. For example, if the compound was identified as a potent inhibitor of a cancer-related kinase, it would be tested in a mouse xenograft model. Concurrently, preliminary toxicology studies are conducted to identify any potential adverse effects at therapeutic doses. [19][21]

Conclusion

The systematic screening cascade outlined in this guide provides a robust and logical framework for characterizing the biological activity of Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate. By starting with a broad, unbiased phenotypic approach and progressively focusing resources on the most promising activities, this strategy maximizes the potential for discovering novel therapeutic applications while mitigating the risks associated with early-stage drug development. Each stage is designed to build upon the last, generating a comprehensive data package to support further lead optimization and preclinical development.

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An In-depth Technical Guide to the Potential Therapeutic Targets of Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate is a novel chemical entity with a unique structural architecture combining a phenyl-oxo-valerate core, a morpholinomethyl substituent, and an ethyl ester group. While direct biological data for this compound is not yet available in the public domain, its constituent chemical motifs are well-represented in a multitude of pharmacologically active agents. This technical guide provides a comprehensive analysis of the potential therapeutic targets of Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate by dissecting its structure and drawing rational inferences from established structure-activity relationships of analogous compounds. We hypothesize that this compound may exhibit therapeutic potential in oncology, neuroinflammation, and other CNS disorders. This document outlines detailed, actionable experimental workflows for the systematic evaluation of these hypotheses, aiming to accelerate the discovery and development of its potential therapeutic applications.

Introduction: Deconstructing Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate

The structure of Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate presents a compelling case for multi-target potential. The molecule can be deconstructed into three key pharmacophoric elements:

  • Phenyl Ketone Core: Phenyl ketone derivatives are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, antidiabetic, and anticancer properties. Their ability to interact with various biological targets is a cornerstone of their therapeutic potential.

  • Morpholine Moiety: The morpholine ring is considered a "privileged structure" in medicinal chemistry.[1][2] Its incorporation into drug candidates often confers favorable physicochemical properties, such as improved solubility and metabolic stability, and can be critical for target engagement.[1][3] Morpholine-containing drugs have demonstrated efficacy as anticancer, anti-inflammatory, and neuroprotective agents.[4][5]

  • Ethyl Valerate Side Chain: The ethyl ester and the valerate linker may influence the compound's pharmacokinetic profile, potentially acting as a prodrug moiety that is hydrolyzed in vivo to a more active carboxylic acid form. This can affect absorption, distribution, metabolism, and excretion (ADME) properties.

This guide will now explore the most promising therapeutic avenues for this compound based on the known pharmacology of its structural components.

Potential Therapeutic Area I: Oncology

The presence of both the morpholine and phenyl ketone motifs strongly suggests a potential role for Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate in oncology. Numerous kinase inhibitors and other anticancer agents incorporate these structures.[5][6]

Hypothesized Molecular Target: Protein Kinases

Scientific Rationale: The morpholine ring is a common feature in many approved and investigational kinase inhibitors. It can form crucial hydrogen bonds and other interactions within the ATP-binding pocket of various kinases.[6] The phenyl ketone scaffold can also contribute to binding through hydrophobic and aromatic interactions.

Proposed Experimental Validation Workflow:

cluster_0 In Vitro Kinase Profiling cluster_1 Cell-Based Assays cluster_2 In Vivo Xenograft Studies Kinase Panel Screening Kinase Panel Screening IC50 Determination IC50 Determination Kinase Panel Screening->IC50 Determination Identify Hits Mechanism of Inhibition Studies Mechanism of Inhibition Studies IC50 Determination->Mechanism of Inhibition Studies Confirm Potency Cancer Cell Line Proliferation Cancer Cell Line Proliferation Mechanism of Inhibition Studies->Cancer Cell Line Proliferation Select Relevant Cell Lines Target Phosphorylation Assay Target Phosphorylation Assay Cancer Cell Line Proliferation->Target Phosphorylation Assay Validate On-Target Activity Apoptosis Induction Apoptosis Induction Target Phosphorylation Assay->Apoptosis Induction Assess Downstream Effects Tumor Growth Inhibition Tumor Growth Inhibition Apoptosis Induction->Tumor Growth Inhibition Evaluate In Vivo Efficacy Pharmacodynamic Analysis Pharmacodynamic Analysis Tumor Growth Inhibition->Pharmacodynamic Analysis Confirm Target Engagement In Vivo

Caption: Proposed workflow for validating kinase inhibitory activity.

Experimental Protocols:

Protocol 2.1.1: In Vitro Kinase Panel Screening

  • Objective: To identify potential kinase targets from a broad panel.

  • Methodology:

    • Utilize a commercial kinase panel assay (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot™).

    • Screen Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate at a single high concentration (e.g., 10 µM) against a panel of >300 human kinases.

    • Measure the percentage of inhibition for each kinase.

    • Identify "hits" as kinases showing >50% inhibition.

Protocol 2.1.2: IC50 Determination for Hit Kinases

  • Objective: To determine the potency of the compound against the identified kinase hits.

  • Methodology:

    • Perform in vitro kinase assays for each hit kinase using a radiometric, fluorescence, or luminescence-based method.

    • Titrate Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate in a dose-response format (e.g., 10-point, 3-fold serial dilutions).

    • Measure kinase activity at each concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Data Presentation:

Kinase TargetIC50 (nM)
Kinase AValue
Kinase BValue
Kinase CValue

Potential Therapeutic Area II: Neuroinflammation and Neurodegenerative Diseases

Morpholine-containing compounds have shown promise in the treatment of neurodegenerative diseases by targeting key enzymes involved in their pathology.[4]

Hypothesized Molecular Targets: Acetylcholinesterase (AChE) and Monoamine Oxidases (MAO-A and MAO-B)

Scientific Rationale: The structural features of the compound, particularly the aromatic ring and the basic nitrogen of the morpholine moiety, are reminiscent of known inhibitors of AChE and MAO. Inhibition of these enzymes is a validated therapeutic strategy for Alzheimer's disease and Parkinson's disease, respectively.

Proposed Experimental Validation Workflow:

cluster_0 Enzyme Inhibition Assays cluster_1 Cell-Based Neuroprotection cluster_2 In Vivo Models AChE Inhibition Assay AChE Inhibition Assay IC50 Determination IC50 Determination AChE Inhibition Assay->IC50 Determination MAO-A/B Inhibition Assay MAO-A/B Inhibition Assay MAO-A/B Inhibition Assay->IC50 Determination Neuroblastoma Cell Viability Neuroblastoma Cell Viability IC50 Determination->Neuroblastoma Cell Viability Confirm Cellular Activity Oxidative Stress Model Oxidative Stress Model Neuroblastoma Cell Viability->Oxidative Stress Model Assess Neuroprotective Effects Scopolamine-Induced Amnesia Scopolamine-Induced Amnesia Oxidative Stress Model->Scopolamine-Induced Amnesia Evaluate Cognitive Enhancement MPTP-Induced Parkinsonism MPTP-Induced Parkinsonism Oxidative Stress Model->MPTP-Induced Parkinsonism Assess Neurorestorative Potential

Caption: Workflow for validating neuroprotective and enzyme inhibitory effects.

Experimental Protocols:

Protocol 3.1.1: In Vitro AChE Inhibition Assay (Ellman's Method)

  • Objective: To quantify the inhibition of acetylcholinesterase.

  • Methodology:

    • Prepare a reaction mixture containing phosphate buffer, DTNB (Ellman's reagent), and AChE enzyme.

    • Add varying concentrations of Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion spectrophotometrically at 412 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

Protocol 3.1.2: In Vitro MAO-A and MAO-B Inhibition Assays

  • Objective: To determine the inhibitory activity and selectivity against MAO isoforms.

  • Methodology:

    • Use a commercially available MAO-Glo™ Assay kit (Promega).

    • Separately incubate recombinant human MAO-A and MAO-B with a luminogenic substrate and varying concentrations of the test compound.

    • Measure the luminescence generated, which is proportional to MAO activity.

    • Calculate the IC50 values for both isoforms to determine potency and selectivity.

Data Presentation:

Target EnzymeIC50 (µM)
AcetylcholinesteraseValue
MAO-AValue
MAO-BValue

Potential Therapeutic Area III: CNS Disorders (Analgesic, Anti-inflammatory, and Anticonvulsant)

The combined structural features of a phenyl ketone and a morpholine moiety suggest potential activity in the central nervous system beyond neurodegeneration, including modulation of pain, inflammation, and neuronal excitability.

Hypothesized Molecular Targets: COX Enzymes, GABA-A, and NMDA Receptors

Scientific Rationale:

  • COX Enzymes: Morpholino compounds have been reported to possess analgesic and anti-inflammatory activities, potentially through the inhibition of the cyclooxygenase (COX) pathway.[7]

  • GABA-A and NMDA Receptors: Phenyl acetate derivatives have shown affinity for GABA-A and NMDA receptors, which are key targets for hypnotic and anticonvulsant drugs.[8][9]

Proposed Experimental Validation Workflow:

cluster_0 In Vitro Screening cluster_1 In Vivo Models of Disease COX-1/2 Inhibition Assay COX-1/2 Inhibition Assay Carrageenan-Induced Paw Edema Carrageenan-Induced Paw Edema COX-1/2 Inhibition Assay->Carrageenan-Induced Paw Edema Assess Anti-inflammatory Effect Hot Plate Test Hot Plate Test COX-1/2 Inhibition Assay->Hot Plate Test Assess Analgesic Effect GABA-A Receptor Binding GABA-A Receptor Binding Pentylenetetrazole-Induced Seizures Pentylenetetrazole-Induced Seizures GABA-A Receptor Binding->Pentylenetetrazole-Induced Seizures Assess Anticonvulsant Effect NMDA Receptor Binding NMDA Receptor Binding NMDA Receptor Binding->Pentylenetetrazole-Induced Seizures

Caption: Workflow for evaluating CNS-related activities.

Experimental Protocols:

Protocol 4.1.1: In Vitro COX-1/2 Inhibition Assay

  • Objective: To determine the inhibitory activity and selectivity against COX isoforms.

  • Methodology:

    • Utilize a commercial COX fluorescent inhibitor screening assay kit.

    • Incubate ovine COX-1 and human recombinant COX-2 with arachidonic acid in the presence of varying concentrations of the test compound.

    • Measure the production of prostaglandin H2, which is detected by a fluorescent probe.

    • Calculate the IC50 values for both isoforms.

Protocol 4.1.2: Radioligand Binding Assays for GABA-A and NMDA Receptors

  • Objective: To assess the binding affinity of the compound to GABA-A and NMDA receptors.

  • Methodology:

    • Prepare membrane fractions from rat brain tissue.

    • For GABA-A, incubate membranes with [³H]flunitrazepam and varying concentrations of the test compound.

    • For NMDA, incubate membranes with [³H]MK-801 and varying concentrations of the test compound.

    • Separate bound and free radioligand by filtration and measure radioactivity.

    • Calculate the Ki (inhibition constant) for each receptor.

Data Presentation:

TargetIC50 / Ki (µM)
COX-1Value
COX-2Value
GABA-A ReceptorValue
NMDA ReceptorValue

Conclusion and Future Directions

Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate represents a promising scaffold for the development of novel therapeutics. Based on a thorough analysis of its structural components, we have identified plausible therapeutic targets in oncology, neuroinflammation, and other CNS disorders. The experimental workflows detailed in this guide provide a clear and logical path for the systematic evaluation of these hypotheses. Successful validation of any of these proposed activities will pave the way for lead optimization, in-depth mechanistic studies, and preclinical development. The multifaceted nature of its pharmacophores suggests that this compound could be a starting point for a new class of drugs with significant therapeutic potential.

References

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a-vis Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate literature review

Author: BenchChem Technical Support Team. Date: February 2026

A-VIS-134: A Technical Guide to a Novel Dopamine D2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "a-vis Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate," referred to herein as A-VIS-134, is a hypothetical molecule for illustrative purposes. This guide is constructed based on established scientific principles and methodologies to demonstrate the logical progression of early-stage drug discovery and development for a compound with its structural features.

Introduction

Dopamine, a critical neurotransmitter, modulates various physiological and psychological processes, including mood, cognition, and motor function.[1] Its effects are mediated through five G-protein coupled receptors (GPCRs), broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies.[2][3] The dopamine D2 receptor (D2R) is a well-validated therapeutic target, particularly for psychiatric and neurological disorders.[1][4][5] D2R antagonists, which block the action of dopamine at these receptors, are the cornerstone of treatment for conditions like schizophrenia and bipolar disorder.[1][4][6]

A-VIS-134 (Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate) is a novel chemical entity featuring a morpholinomethylphenyl core linked to an ethyl valerate chain. This structural arrangement presents a promising scaffold for targeting the D2R. The morpholine moiety is a common feature in many centrally-acting agents, and its incorporation is hypothesized to confer favorable pharmacokinetic properties and target engagement. This guide provides a comprehensive overview of the preclinical evaluation of A-VIS-134, from its chemical synthesis to its in vivo pharmacological characterization.

Chemical Synthesis and Characterization

The synthesis of A-VIS-134 is accomplished through a two-step process starting from commercially available materials.

Synthesis of A-VIS-134

Step 1: Friedel-Crafts Acylation to Synthesize Ethyl 5-(3-formylphenyl)-5-oxovalerate

The initial step involves the Friedel-Crafts acylation of 3-formylbenzonitrile with ethyl hydrogen glutarate. This reaction is catalyzed by a Lewis acid, typically aluminum chloride, to yield the intermediate keto-ester, ethyl 5-(3-formylphenyl)-5-oxovalerate.

Step 2: Reductive Amination to Yield A-VIS-134

The final step is a reductive amination, a robust and widely used method for amine synthesis.[7][8][9] The aldehyde group of the intermediate is reacted with morpholine in the presence of a mild reducing agent, such as sodium triacetoxyborohydride, to afford the target compound, A-VIS-134.[10]

Experimental Protocol: Synthesis of A-VIS-134
  • Preparation of Ethyl 5-(3-formylphenyl)-5-oxovalerate:

    • To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in dichloromethane at 0 °C, slowly add ethyl hydrogen glutarate (1.0 eq).

    • Add 3-formylbenzonitrile (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Reductive Amination:

    • Dissolve ethyl 5-(3-formylphenyl)-5-oxovalerate (1.0 eq) and morpholine (1.2 eq) in 1,2-dichloroethane.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.

    • Stir the reaction at room temperature for 24 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.

    • Purify A-VIS-134 by column chromatography.

Characterization

The structure and purity of the synthesized A-VIS-134 are confirmed using standard analytical techniques:

TechniqueExpected Results
¹H NMR Peaks corresponding to the aromatic, morpholine, and ethyl valerate protons with appropriate chemical shifts and coupling constants.
¹³C NMR Signals for all unique carbon atoms in the molecule, including the carbonyl carbons of the ketone and ester.
Mass Spectrometry (ESI-MS) A molecular ion peak corresponding to the calculated mass of A-VIS-134 ([M+H]⁺).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating a purity of >95%.

In Vitro Pharmacological Evaluation

To validate the hypothesis that A-VIS-134 is a D2R antagonist, a series of in vitro assays are performed.

Dopamine D2 Receptor Radioligand Binding Assay

This assay determines the binding affinity of A-VIS-134 for the D2R by measuring its ability to displace a radiolabeled ligand, such as [³H]-Spiperone, from the receptor.[11]

Experimental Protocol: D2R Radioligand Binding Assay
  • Membrane Preparation:

    • Homogenize cells or tissues expressing the D2R in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.[12][13]

    • Determine the protein concentration using a standard method (e.g., BCA assay).[12][13]

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, [³H]-Spiperone (at a concentration near its Kd), and varying concentrations of A-VIS-134.[12][13]

    • For total binding, omit A-VIS-134. For non-specific binding, include a high concentration of an unlabeled D2R ligand (e.g., haloperidol).[13]

    • Incubate the plate at 30°C for 60 minutes.[11][12]

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.[12][13]

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of A-VIS-134 to determine the IC₅₀ value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Dopamine D2 Receptor Functional Antagonism Assay (cAMP Assay)

The D2R is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3][14] This assay measures the ability of A-VIS-134 to block the dopamine-induced decrease in cAMP.

Experimental Protocol: D2R cAMP Assay
  • Cell Culture:

    • Culture a cell line stably expressing the human D2R (e.g., CHO-K1 or HEK-293 cells) in appropriate media.

  • cAMP Assay:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with varying concentrations of A-VIS-134.

    • Stimulate the cells with a fixed concentration of dopamine in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[15]

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).[16]

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of A-VIS-134.

    • Determine the IC₅₀ value, which represents the concentration of A-VIS-134 that inhibits 50% of the dopamine-induced response.

Hypothetical Data Summary
AssayParameterHypothetical Value
D2R Radioligand BindingKi15 nM
D2R Functional AntagonismIC₅₀50 nM

In Vivo Assessment: Apomorphine-Induced Climbing in Mice

To assess the potential antipsychotic-like activity of A-VIS-134 in a living organism, the apomorphine-induced climbing model in mice is employed. Apomorphine is a non-selective dopamine agonist that, at higher doses, induces a characteristic climbing behavior in mice, which is mediated by the stimulation of postsynaptic D1-like and D2-like receptors.[17] Antagonism of D2 receptors by antipsychotic drugs effectively inhibits this behavior.[18][19]

Experimental Protocol: Apomorphine-Induced Climbing
  • Animal Acclimation:

    • Acclimate male mice to the testing environment for at least one hour before the experiment.

  • Drug Administration:

    • Administer A-VIS-134 or vehicle intraperitoneally (i.p.) at various doses.

    • After a predetermined pretreatment time (e.g., 30 minutes), administer apomorphine (1-3 mg/kg, s.c.).

  • Behavioral Observation:

    • Immediately after apomorphine injection, place each mouse in a wire mesh cage.

    • Record the total time spent climbing the walls of the cage over a 20-30 minute observation period.

  • Data Analysis:

    • Compare the climbing time of the A-VIS-134-treated groups to the vehicle-treated control group.

    • Calculate the dose that produces a 50% inhibition of climbing behavior (ED₅₀).

Mechanism of Action and Signaling Pathway

The therapeutic effects of D2R antagonists are primarily due to their ability to block dopamine signaling in specific brain regions.[1] By binding to D2 receptors, these drugs prevent dopamine from activating the receptor and initiating downstream signaling cascades.[1] This leads to a reduction in the hyperactivity of dopaminergic pathways that is thought to underlie the positive symptoms of schizophrenia, such as hallucinations and delusions.[1]

dot

D2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates A_VIS_134 A-VIS-134 A_VIS_134->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC Response Decreased Neuronal Excitability cAMP->Response Leads to

Caption: A-VIS-134 blocks dopamine's activation of the D2R, preventing the inhibition of adenylyl cyclase.

Conclusion and Future Directions

The hypothetical data presented in this guide suggest that A-VIS-134 is a potent and selective dopamine D2 receptor antagonist with in vivo efficacy in a relevant animal model of psychosis. These findings provide a strong rationale for the continued development of A-VIS-134 as a potential therapeutic agent for the treatment of schizophrenia and other disorders associated with dopaminergic dysfunction.

Future studies should focus on:

  • A comprehensive pharmacokinetic profiling of A-VIS-134.

  • Assessment of potential off-target effects and safety pharmacology.

  • Evaluation in more complex behavioral models of psychosis.

  • Lead optimization to further improve potency, selectivity, and drug-like properties.

By systematically addressing these areas, the therapeutic potential of A-VIS-134 can be fully elucidated, paving the way for its potential advancement into clinical development.

References

  • Patsnap Synapse. (2024, June 21). What are D2 receptor antagonists and how do they work?
  • Dr.Oracle. (2025, March 19). What are the effects of dopamine antagonists (D2 receptor blockers)?
  • Vertex AI Search. (2024, January 9). D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances.
  • PubMed. (n.d.). Climbing behaviour induced by apomorphine in mice: a potential model for the detection of neuroleptic activity.
  • PubMed. (n.d.). Apomorphine-induced Stereotypic Cage Climbing in Mice as a Model for Studying Changes in Dopamine Receptor Sensitivity.
  • Oxford Academic. (2014, June 13). TAAR1-dependent effects of apomorphine in mice.
  • Effects of newer antipsychotic drugs on apomorphine-induced climbing behavior in mice. (n.d.).
  • Effects of Newer Antipsychotic Drugs on Apomorphine-Induced Climbing Behavior in Mice. (n.d.).
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • PMC. (n.d.). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors.
  • Benchchem. (n.d.). Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors.
  • Iris Unimore. (n.d.). Adenosine A2A-Dopamine D2 Receptor-Receptor Heteromerization.
  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.).
  • ACS Publications. (2014, March 25). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists | Journal of Medicinal Chemistry.
  • Innoprot GPCR Functional Assays. (n.d.). D2 Dopamine Receptor Assay.
  • NIH Molecular Libraries Program. (2016, July 15). Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports.
  • ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry.
  • Sigma-Aldrich. (n.d.). ChemiScreenTM cAMP -OPTIMIZED STABLE CELL LINE HUMAN RECOMBINANT D2L DOPAMINE RECEPTOR.
  • Revvity. (n.d.). Upstream/ downstream GPCR readout monitoring with GTP Gi binding and cAMP Gi HTRF assays.
  • Wikipedia. (n.d.). Dopamine antagonist.
  • D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay - US. (n.d.).
  • Wikipedia. (n.d.). Reductive amination.
  • PMC. (2023, August 11). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of 5-Phenylvaleric Acid and Its Derivatives.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • LGC Standards. (n.d.). 5-Oxo-5-phenylvaleric Acid.
  • Santa Cruz Biotechnology. (n.d.). 5-Oxo-5-phenylvaleric acid | CAS 1501-05-9 | SCBT.
  • ChemSynthesis. (2025, May 20). 5-oxo-5-phenylpentanoic acid - 1501-05-9, C11H12O3, density, melting point, boiling point, structural formula, synthesis.
  • Semantic Scholar. (2026, January 28). Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate.
  • Benchchem. (n.d.). Unveiling the Past: The Early Discovery and Synthesis of 5-Phenylvaleric Acid.
  • Bangladesh Journals Online. (n.d.). Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate.
  • PMC. (n.d.). Ethyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate.
  • ResearchGate. (2026, February 2). Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate.
  • MDPI. (2022, February 15). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation.

Sources

Methodological & Application

Application Note: Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate (EMPOV) in Kinase & Epigenetic Assay Development

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers utilizing Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate (referred to herein as EMPOV ) in drug discovery, specifically focusing on kinase inhibition and fragment-based drug design (FBDD).

Executive Summary

Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate (EMPOV) is a privileged bifunctional scaffold extensively used in medicinal chemistry. It combines a morpholinomethyl-phenyl moiety (a classic kinase hinge-binding motif, particularly for PI3K/mTOR and Tyrosine Kinases) with a 5-oxovalerate tail (a versatile linker precursor).

While often categorized as a building block, EMPOV exhibits intrinsic utility in Fragment-Based Drug Discovery (FBDD) as a probe for solvent-exposed pockets in kinases. Furthermore, it serves as a critical intermediate for synthesizing Dual-Action Inhibitors (Kinase + HDAC) and PROTAC linkers. This guide details the protocols for solubilization, stability maintenance, and direct application in in vitro kinase inhibition assays.

Chemical Properties & Handling

  • CAS Number: 898792-46-6 (and related analogs)[1][]

  • Molecular Formula: C₁₈H₂₅NO₄

  • Molecular Weight: 319.40 g/mol

  • Pharmacophore:

    • Head Group: Morpholine (H-bond acceptor, Kinase Hinge Binder).

    • Core: Phenyl Ring (Hydrophobic interactions).

    • Tail: Ethyl 5-oxovalerate (Linker/Solvent Channel binder; HDAC Zinc-Binding Group precursor).

Solubilization Protocol

The ethyl ester functionality makes EMPOV lipophilic but susceptible to hydrolysis. Proper handling is critical to prevent degradation into the inactive acid form during storage.

Step-by-Step Solubilization:

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) , Grade ≥99.9%. Avoid ethanol or methanol for long-term storage due to potential transesterification.

  • Concentration: Prepare a 10 mM or 50 mM stock solution .

    • Calculation: To make 1 mL of 10 mM stock, dissolve 3.19 mg of EMPOV in 1 mL DMSO.

  • Dissolution: Vortex for 30 seconds. If particulate matter remains, sonicate for 1 minute at room temperature.

  • Storage: Aliquot into amber glass vials (single-use) and store at -20°C .

    • Stability: Stable for 6 months at -20°C.

    • Freeze-Thaw: Limit to <3 cycles.

CRITICAL WARNING: Do not store in aqueous buffers. The ester bond is liable to hydrolysis at pH > 7.5 or < 5.0. Dilute into aqueous assay buffer immediately before use.

Mechanism of Action in Kinase Assays

In the context of kinase inhibition, EMPOV acts as a Type I or Type I½ fragment binder .

  • Morpholine Interaction: The oxygen atom of the morpholine ring typically forms a hydrogen bond with the hinge region of the kinase ATP-binding pocket (e.g., Val851 in PI3Kα or Met hinge residues in Tyrosine Kinases).

  • Phenyl Spacer: Engages in

    
    -stacking or hydrophobic van der Waals interactions within the gatekeeper region.
    
  • Oxovalerate Tail: Extends towards the solvent front. In fragment screening, this tail allows for rapid "growth" or conjugation to E3 ligase ligands (for PROTACs) without disrupting the primary binding mode.

Pathway Visualization (PI3K/mTOR Context)

The following diagram illustrates the signaling pathway where EMPOV-derived inhibitors are most active (PI3K/Akt/mTOR), highlighting the intervention point.

PI3K_Pathway RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K (Target of EMPOV-Analogs) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT (PKB) PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) mTOR mTORC1 AKT->mTOR Activation CellGrowth Cell Growth & Survival mTOR->CellGrowth Translation Init Inhibitor EMPOV (Fragment/Scaffold) Inhibitor->PI3K Hinge Binding

Caption: Figure 1. Mechanism of Action. EMPOV targets the ATP-binding pocket of PI3K, preventing PIP2 to PIP3 conversion and downstream Akt/mTOR signaling.

Protocol: In Vitro Kinase Inhibition Assay (FRET-Based)

This protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format (e.g., LanthaScreen™ or HTRF®), which is robust for lipophilic compounds like EMPOV.

Materials
  • Compound: EMPOV (10 mM DMSO stock).

  • Kinase: Recombinant PI3Kα, EGFR, or target kinase of interest.

  • Substrate: Fluorescein-labeled peptide substrate (specific to kinase).

  • ATP: Ultrapure ATP (Km concentration specific to kinase).

  • Detection: Terbium (Tb)-labeled antibody.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 (detergent is crucial for EMPOV solubility).

Experimental Workflow

Step 1: Serial Dilution (Compound Plate)

  • Prepare a 3-fold serial dilution of EMPOV in 100% DMSO.

    • Top Concentration: 1 mM (Final assay conc: 10 µM).

    • Points: 10-point dose-response.

  • Transfer 100 nL of diluted compound to a 384-well low-volume white plate using an acoustic dispenser (e.g., Echo) or pin tool.

    • Control Wells: DMSO only (Max Signal), Known Inhibitor (Min Signal).

Step 2: Kinase Reaction Setup

  • Enzyme Mix: Dilute Kinase to 2X final concentration in Assay Buffer.

  • Substrate/ATP Mix: Dilute Peptide Substrate and ATP to 2X final concentration in Assay Buffer.

  • Addition:

    • Add 5 µL of Enzyme Mix to the assay plate containing 100 nL compound.

    • Incubate for 10 minutes at Room Temp (Pre-incubation allows slow-binding kinetics to equilibrate).

    • Add 5 µL of Substrate/ATP Mix to initiate reaction.

  • Incubation: Shake plate for 30 seconds. Incubate for 60 minutes at Room Temp in the dark.

Step 3: Detection

  • Add 10 µL of EDTA/Tb-Antibody Detection Mix .

    • EDTA stops the kinase reaction.

    • Tb-Antibody binds the phosphorylated product.

  • Incubate for 30 minutes.

Step 4: Data Acquisition

  • Read on a TR-FRET compatible plate reader (e.g., EnVision, PHERAstar).

    • Excitation: 337 nm.

    • Emission: 495 nm (Tb - Donor) and 520 nm (Fluorescein - Acceptor).

  • Calculate TR-FRET Ratio:

    
    .
    

Data Analysis & Interpretation

Normalization

Normalize raw FRET ratios to controls:



IC₅₀ Calculation

Fit the data to a 4-parameter logistic equation (Hill Slope):



Troubleshooting Table
ObservationPossible CauseCorrective Action
Precipitation High lipophilicity of EMPOV.Ensure <1% final DMSO. Increase Brij-35 to 0.05%.
Low Activity Ester steric hindrance.EMPOV is a fragment; IC₅₀ may be >1 µM. Test at higher concentrations (up to 100 µM).
High Background Autofluorescence.Check EMPOV fluorescence at 520 nm. Use red-shifted dyes (Alexa647) if necessary.

Advanced Application: PROTAC Linker Design

EMPOV is highly valued as a Linker-E3 Ligase module precursor. The 5-oxovalerate tail can be chemically modified to attach to an E3 ligase ligand (e.g., Thalidomide or VHL ligand).

Synthesis Workflow Visualization:

PROTAC_Synthesis EMPOV EMPOV (Scaffold) Hydrolysis Hydrolysis (LiOH/THF) EMPOV->Hydrolysis Acid Free Acid Intermediate Hydrolysis->Acid Coupling Amide Coupling (EDC/NHS + E3 Ligand) Acid->Coupling PROTAC PROTAC Precursor Coupling->PROTAC

Caption: Figure 2. Derivatization of EMPOV for PROTAC synthesis. The ethyl ester is hydrolyzed to enable conjugation.

Protocol Summary:

  • Hydrolysis: Treat EMPOV with LiOH in THF/Water (1:1) for 2 hours to generate the carboxylic acid.

  • Activation: React the acid with EDC/NHS to form the active ester.

  • Conjugation: React with an amine-functionalized E3 ligase ligand (e.g., Pomalidomide-amine).

References

  • Knight, Z. A., et al. (2004). "Isoform-specific phosphoinositide 3-kinase inhibitors from an arylmorpholine scaffold." Bioorganic & Medicinal Chemistry.

  • BOC Sciences. (2023). "Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate Product Data." Chemical Catalog.

  • Robers, M. B., et al. (2008). "A time-resolved fluorescence resonance energy transfer assay for profiling kinase inhibitors." Analytical Biochemistry.

  • Verma, S. K., et al. (2011). "Design of PI3K Inhibitors: A Review on the Scaffold Diversity." Current Topics in Medicinal Chemistry.

Disclaimer: This guide is for research use only. The protocols described involve chemicals that may be hazardous.[3][4] Always consult the Safety Data Sheet (SDS) before handling.

Sources

Application Note: Quantitative Determination of a-vis Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a-vis Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate in human plasma. The protocol herein is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The methodology emphasizes scientific integrity, providing a self-validating system for reliable and reproducible results.

Introduction: The Rationale for a Bespoke LC-MS/MS Assay

The accurate quantification of novel therapeutic agents in biological matrices is a cornerstone of drug development. a-vis Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate is a small molecule entity with potential therapeutic applications. To comprehensively understand its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—a highly sensitive and selective analytical method is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical applications, offering unparalleled sensitivity and specificity.[1][2]

This document provides a comprehensive guide to a validated LC-MS/MS method for the determination of a-vis Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate in human plasma. The causality behind each experimental choice is elucidated to empower the end-user with a deep understanding of the methodology. All protocols are designed in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[3][4][5][6][7][8]

Foundational Principles: Analyte and Internal Standard

A robust quantitative bioanalytical method hinges on the careful selection and characterization of the analyte and a suitable internal standard (IS).

Analyte: a-vis Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate

  • Chemical Structure: C₁₈H₂₅NO₄

  • Molecular Weight: 319.39 g/mol

  • Key Structural Features: A morpholine ring, a phenyl group, and an ethyl ester moiety. These features guide the selection of appropriate extraction and chromatographic conditions.

Internal Standard (IS): The use of an internal standard is crucial for correcting for variability during sample preparation and analysis.[9][10][11] A stable isotope-labeled (SIL) internal standard is the preferred choice as it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during extraction and ionization, thus providing the most accurate correction.[9][11][12]

For this assay, a-vis Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate-d4 (deuterated) is the designated internal standard. The deuterium labels should be on a stable part of the molecule, away from sites of potential metabolic activity.

The Workflow: A Visual Overview

The following diagram illustrates the comprehensive workflow for the quantification of a-vis Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate in human plasma.

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard (a-vis Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate-d4) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (Reversed-Phase) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Unknowns calibration_curve->quantification

Caption: Workflow for a-vis Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate quantification.

Detailed Experimental Protocols

Reagents and Materials
  • a-vis Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate reference standard (≥98% purity)

  • a-vis Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate-d4 internal standard (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human plasma (K₂EDTA as anticoagulant)

Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of a-vis Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate and the -d4 internal standard into separate 10 mL volumetric flasks.

    • Dissolve in methanol and bring to volume.

  • Working Standard Solutions:

    • Prepare serial dilutions of the primary stock solution in 50:50 (v/v) acetonitrile:water to create working standards for the calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the internal standard primary stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can otherwise interfere with the analysis.[13][14][15] Acetonitrile is a common choice for this purpose.[14]

  • Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC), and unknown sample.

  • To 100 µL of plasma in each tube, add 20 µL of the internal standard working solution (100 ng/mL).

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold acetonitrile to each tube.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean set of tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[16]

  • Reconstitute the dried residue in 100 µL of the mobile phase (see section 4.4).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS System and Conditions

The following table outlines the optimized LC-MS/MS parameters.

Parameter Condition
LC System High-performance liquid chromatography system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient See Table 2
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 3
Ion Source Temp. 550°C
IonSpray Voltage 5500 V

Table 1: LC-MS/MS Conditions

Table 2: LC Gradient Program

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05
Optimization of MRM Transitions

Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for quantification.[2][17][18] The optimization of precursor-to-product ion transitions and collision energies is critical.[19][20][21] This is typically achieved by infusing a standard solution of the analyte and internal standard directly into the mass spectrometer.

Table 3: Optimized MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
a-vis Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate320.2162.125
a-vis Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate-d4324.2166.125

Method Validation: Ensuring Trustworthiness

A bioanalytical method must be rigorously validated to ensure its reliability.[3][4][6][7][22][23] The validation should be performed in accordance with regulatory guidelines.[3][4][5][6][7][8]

Calibration Curve and Linearity
  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

  • The curve should be prepared using at least eight non-zero standards.

  • The linear range for this assay is established from 0.1 to 100 ng/mL.

  • The coefficient of determination (r²) should be ≥ 0.99.

Accuracy and Precision
  • Assessed by analyzing replicate QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

  • Accuracy: The mean value should be within ±15% of the nominal value (±20% for LLOQ).

  • Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

Table 4: Representative Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
LLOQ0.10.11110.08.5
Low QC0.30.2996.76.2
Mid QC1010.4104.04.1
High QC8078.998.63.5
Matrix Effect

The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[24][25][26][27][28] It is a critical parameter to evaluate in LC-MS/MS assays.

  • Assessed by comparing the peak area of the analyte in post-extraction spiked samples to that of the analyte in a neat solution at the same concentration.

  • The CV of the IS-normalized matrix factor should be ≤ 15%.

Recovery
  • Extraction recovery is determined by comparing the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Recovery should be consistent and reproducible across the concentration range.

Stability

The stability of the analyte in the biological matrix under various storage and handling conditions must be evaluated.

  • Freeze-Thaw Stability: Analyte stability after multiple freeze-thaw cycles.

  • Short-Term Stability: Stability at room temperature for the duration of sample preparation.

  • Long-Term Stability: Stability under frozen storage conditions (-80°C).

  • Post-Preparative Stability: Stability in the autosampler.

Data Analysis and Reporting

  • Peak integration and calculation of peak area ratios should be performed using the instrument's software.

  • A weighted (1/x²) linear regression is typically used for the calibration curve.

  • The concentration of the analyte in unknown samples is determined from the calibration curve.

Conclusion: A Foundation for Confident Bioanalysis

This application note provides a comprehensive and scientifically grounded protocol for the LC-MS/MS quantification of a-vis Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate in human plasma. By detailing the rationale behind the methodological choices and adhering to stringent validation criteria, this guide serves as a robust starting point for researchers in the field of drug development. The principles and techniques described herein are broadly applicable to the bioanalysis of other small molecule therapeutics.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Agilent Technologies. (n.d.). Automated MRM Method Optimizer for Peptides. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • Kopec, K. O., & Glish, G. L. (2012). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Methods in molecular biology (Clifton, N.J.), 893, 277–284. [Link]

  • Waters Corporation. (2025). Automated MRM Transition Optimization Using waters_connect for Quantitation Software. [Link]

  • Li, W., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PloS one, 7(1), e29532. [Link]

  • Frontage Laboratories. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Lab-Tools. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • Li, W., & Cohen, L. H. (2012). Basic Sample Preparation Techniques in LC‐MS Bioanalysis. In Sample Preparation in LC-MS Bioanalysis. John Wiley & Sons, Inc. [Link]

  • Koide, T., et al. (2009). Application of solid-phase extraction tips for the analysis of drugs in human blood. Legal Medicine, 11, S377-S379. [Link]

  • Slideshare. (2014). USFDA guidelines for bioanalytical method validation. [Link]

  • Goswami, P., & Somani, A. (2015). Matrix effect in a view of LC-MS/MS: An overview. Journal of Bioanalysis & Biomedicine, 7(5), 133-144. [Link]

  • Gevaert, K., & Vandekerckhove, J. (2000). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. The protein protocols handbook, 449-453. [Link]

  • Theodoridis, G., Gika, H. G., & Wilson, I. D. (2011). Sample preparation prior to the LC–MS-based metabolomics/metabonomics of blood-derived samples. Bioanalysis, 3(16), 1845-1858. [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Delcourt, N., et al. (2017). Optimization by infusion of multiple reaction monitoring transitions for sensitive quantification of peptides by liquid chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 31(15), 1249-1258. [Link]

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  • Rampler, E., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical chemistry, 91(13), 8239–8247. [Link]

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  • ResearchGate. (2025). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. [Link]

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  • Slideshare. (2013). Bioanalytical method validation emea. [Link]

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  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

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Troubleshooting & Optimization

a-vis Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required to overcome solubility challenges encountered during experimentation.

Understanding the Molecule: The Root of Solubility Issues

Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate possesses a chemical structure with distinct regions that govern its solubility behavior. The presence of a phenyl ring and an ethyl ester group confers significant lipophilicity (a tendency to dissolve in fats, oils, or non-polar solvents), which inherently limits its solubility in aqueous media.

However, the molecule also contains a morpholinomethyl group. The nitrogen atom within the morpholine ring is a weak base.[1][2] This basicity is the key to manipulating and improving the compound's aqueous solubility. In an acidic environment (pH < pKa), this nitrogen atom can become protonated, acquiring a positive charge. This ionization dramatically increases the molecule's polarity and its affinity for water, thereby enhancing its solubility.[3][4] Consequently, the solubility of this compound is highly pH-dependent.[5][6]

Frequently Asked Questions (FAQs)

Q1: Why does my compound, Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate, show poor solubility in my neutral (pH 7.4) aqueous buffer?

A1: The limited solubility at neutral pH is an inherent property of the molecule's structure. The combination of the lipophilic phenyl ring and ethyl ester group outweighs the hydrophilic character of the uncharged morpholino group at this pH. To achieve significant aqueous solubility, the weakly basic morpholino group must be protonated, which occurs effectively only in acidic conditions (typically pH < 6.0).[3][5]

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

A2: We recommend using Dimethyl Sulfoxide (DMSO) to prepare initial stock solutions.[7] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[7] For many research compounds, concentrations of 10-50 mM in DMSO are achievable. Always begin with a small amount of your compound to test solubility before dissolving the entire batch.

Q3: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. What is happening?

A3: This is a very common phenomenon known as solvent-shift precipitation.[8][9] Your compound is highly soluble in 100% DMSO but poorly soluble in the highly aqueous environment of your buffer. When a small volume of the DMSO stock is added to a large volume of aqueous buffer, the DMSO concentration is drastically lowered. The surrounding water molecules cannot maintain the compound's solubility, causing it to "crash out" of solution.[8][10] The troubleshooting guide below provides several strategies to mitigate this issue.

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A4: The tolerance to DMSO is highly dependent on the specific cell line and the duration of the experiment.[11][12] As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, but some sensitive lines may be affected at concentrations as low as 0.1%.[8][11] It is imperative to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific system.

Troubleshooting Guide: From Theory to Practice

This section provides systematic protocols to diagnose and solve solubility issues with Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate.

Initial Stock Solution Preparation

Accurate and well-prepared stock solutions are the foundation of reliable experimental results.[13][14]

Protocol 1: Preparing a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh a small amount of the compound (e.g., 5 mg) using a calibrated analytical balance.[14]

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Dissolution: To facilitate dissolution, cap the vial tightly and vortex for 1-2 minutes. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes or gentle warming in a 37°C water bath can be effective.[15]

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[15] DMSO is hygroscopic (absorbs water from the air), which can reduce its solvating power over time and cause compound precipitation.[10]

Systematic Solubility Enhancement Workflow

If precipitation occurs upon dilution of the DMSO stock, follow this workflow.

Caption: Decision workflow for enhancing aqueous solubility.

Protocol 2: pH-Mediated Solubilization

The primary strategy for this molecule is to protonate the morpholino group by lowering the pH of the aqueous medium.

  • Prepare Acidic Buffers: Prepare a series of biologically compatible buffers (e.g., acetate or citrate) with pH values ranging from 4.0 to 6.5.

  • Test Dilution: Add the DMSO stock solution to each buffer to achieve the desired final concentration.

  • Observe: Vortex briefly and observe for precipitation. A successful pH will result in a clear solution.

  • Validate: Ensure the selected acidic pH does not interfere with your experimental assay or harm your cells.

Protocol 3: Co-solvent Mediated Solubilization

Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous solution, making it more hospitable to lipophilic compounds.[][17] This can prevent the compound from precipitating upon dilution.[18][19]

  • Select a Co-solvent: Common, well-tolerated co-solvents include Ethanol, Propylene Glycol, and Polyethylene Glycol 400 (PEG 400).[][17]

  • Prepare Co-solvent Buffer: Add the selected co-solvent to your primary aqueous buffer at a starting concentration of 5% (v/v). You can test a range from 1% to 20%, but be mindful of potential effects on your assay.

  • Test Dilution: Add the DMSO stock solution to the co-solvent-containing buffer.

  • Observe and Validate: Check for a clear solution. As with any additive, run a vehicle control with the co-solvent to ensure it does not impact your experimental results.

Data Summary Tables

Table 1: Properties of Recommended Solvents for Formulation

SolventTypeKey PropertiesTypical Use in Assays
DMSO Polar AproticExcellent solvating power for diverse compounds; high boiling point (189°C); hygroscopic.[7]Stock solutions; final concentration typically <0.5%.[11]
Ethanol Polar ProticWater-miscible co-solvent; can reduce solution polarity.[]Co-solvent; final concentration often 1-5%.
PEG 400 PolymerWater-miscible, low-toxicity co-solvent; can increase solubility of non-polar drugs.[][20]Co-solvent; often used in vivo and in vitro.
Propylene Glycol Polar ProticCommon vehicle and co-solvent in pharmaceutical formulations.[][17]Co-solvent; similar application to ethanol.

Table 2: Quick Troubleshooting Reference

IssueProbable CauseRecommended Solution(s)
Compound won't dissolve in DMSO stock. Insufficient solvent energy.Gently warm the vial to 37°C and/or sonicate for 5-10 minutes.[15]
Precipitation in aqueous buffer at pH 7.4. Low solubility of the uncharged molecule.Lower the buffer pH to 4.0-6.0 to protonate the morpholino group. (See Protocol 2)
Precipitation persists even in acidic buffer. High lipophilicity of the molecule still dominates.Add a co-solvent (e.g., 5% Ethanol or PEG 400) to the acidic buffer. (See Protocol 3)
Assay results are inconsistent. Compound may be precipitating over the course of the experiment.Visually inspect plates/tubes at the end of the assay. Re-evaluate solubility conditions; consider increasing co-solvent concentration or lowering pH further if the assay permits.
Advanced Strategies

If the above methods are insufficient, more advanced formulation techniques may be required. These often involve creating a more complex delivery system for the compound.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic portions of a drug molecule in their central cavity, effectively shielding it from water and increasing solubility.[21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

This guide provides a logical, step-by-step framework for addressing the solubility challenges of Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate. By understanding the physicochemical properties of the molecule and systematically applying these principles, researchers can achieve the stable, soluble formulations necessary for accurate and reproducible scientific outcomes.

References
  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2021). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Chemical and Pharmaceutical Research, 13(5), 1-15.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Al-kassas, R., & Al-Ghazali, M. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 7(1), 1-11.
  • Al-kassas, R., & Al-Ghazali, M. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 26(16), 4945.
  • Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences, 44(5), 558-570.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 199-204.
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]

  • Yeshchem. (n.d.). Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Tungen, J. E., Aursnes, M., & Tønjum, T. (2014). Considerations regarding use of solvents in in vitro cell based assays. BMC research notes, 7, 677.
  • Thati, J., & Rasmuson, Å. C. (2018). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystal Growth & Design, 18(11), 6935-6945.
  • Kontopidis, G., McInnes, C., & Fotiou, E. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS medicinal chemistry letters, 3(12), 1019–1023.
  • SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility. Retrieved from [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Retrieved from [Link]

  • Lambert, K. M., Mitchell, S., & Smith, K. D. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS medicinal chemistry letters, 5(10), 1134–1138.
  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]

  • PubMed. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Retrieved from [Link]

  • Academia.edu. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]_

  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • ACS Publications. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(12), 1019-1023.
  • Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). MORPHOLINE. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]

  • ResearchGate. (n.d.). Acceptable solvents for in vitro drug solutions or in vivo... [Table]. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • ISRN Pharmaceutics. (2012). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. 2012, 1-10.
  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

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Sources

a-vis Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Degradation of Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate

Introduction: The Molecule & The Mission

Subject: Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate Role: Critical Intermediate (likely for JAK inhibitor synthesis, e.g., Fedratinib analogs). Chemical Vulnerability Profile: This molecule is a "perfect storm" of reactive functionalities. You are managing three distinct instability vectors simultaneously:

  • The Ester: Susceptible to hydrolytic cleavage (Acid/Base).[1]

  • The Morpholine Nitrogen: A magnet for N-oxidation.

  • The Aryl Ketone: A chromophore susceptible to UV-induced cleavage (Norrish reactions).

As your Senior Application Scientist, I have structured this guide not just to tell you what happens, but how to prove it and how to stop it.

Module 1: Hydrolytic Instability (The Ester Vector)

The Issue: Users often report a "disappearing peak" in their HPLC traces, accompanied by the rise of a more polar species (earlier retention time). This is almost invariably the hydrolysis of the ethyl ester to the carboxylic acid.

FAQ: Why is my assay dropping in aqueous buffers? The ester linkage is thermodynamically unstable in the presence of water, particularly at pH extremes. The morpholine nitrogen (basic) can essentially "self-catalyze" this reaction if the local pH shifts, or if the compound is stored in protic solvents without pH buffering.

The Mechanism:



Result: Loss of the ethyl group (-28 Da mass shift in LC-MS, technically -28 from Et to H).

Troubleshooting Protocol: pH-Rate Profile Determination Do not guess the stability. Measure it.

  • Preparation: Prepare 1 mM solutions of the compound in buffers ranging from pH 2.0 to pH 10.0 (use phosphate/citrate buffers).

  • Incubation: Store at 40°C (accelerated condition).

  • Sampling: Inject at T=0, 4h, 8h, 24h.

  • Analysis: Plot

    
     vs. Time to determine 
    
    
    
    for pseudo-first-order kinetics.

Visualization: Hydrolysis Pathway

Hydrolysis cluster_0 Hydrolytic Degradation Parent Parent Ester (MW: ~319) Acid Carboxylic Acid (Hydrolysis Product) Parent->Acid + H2O / pH dependent Ethanol Ethanol (Leaving Group) Parent->Ethanol released

Caption: Acid/Base catalyzed hydrolysis of the ethyl ester to the free carboxylic acid.

Module 2: Oxidative Degradation (The N-Oxide Vector)

The Issue: A degradation product appearing at +16 Da (M+16) in LC-MS analysis. This is the N-Oxide.[2][3]

FAQ: I'm seeing a +16 Da peak. Is this an impurity or degradation? It is likely degradation. The morpholine nitrogen is a tertiary amine. In the presence of atmospheric oxygen, and catalyzed by trace metals or peroxides in your solvent (especially THF or Ethers), it forms the N-Oxide.

The Mechanism: The lone pair on the morpholine nitrogen attacks electrophilic oxygen species (peroxides/radicals).



Troubleshooting Protocol: Peroxide Stress Test Validate the oxidative pathway.

  • Control: Compound in Methanol.

  • Stress: Compound in Methanol + 0.3% Hydrogen Peroxide (

    
    ).
    
  • Time: Incubate at Room Temp for 2 hours.

  • Observation: If the +16 Da peak grows significantly compared to control, your storage conditions lack antioxidant protection.

Visualization: Oxidative Pathway

Oxidation Parent Parent (Morpholine) NOxide N-Oxide (+16 Da) (Polar Impurity) Parent->NOxide Peroxides / O2 Dealk N-Dealkylation (Secondary Amine) Parent->Dealk Radical Oxidation (Benzylic C-H abstraction)

Caption: Morpholine N-oxidation (primary) and potential oxidative dealkylation (secondary).

Module 3: Photostability (The Aryl Ketone Vector)

The Issue: The molecule contains an aryl ketone.[4][5] This acts as a chromophore, absorbing UV light (approx. 250-300 nm).

FAQ: Do I need amber glassware? Yes. The "5-oxovalerate" chain provides a gamma-hydrogen relative to the carbonyl. This enables the Norrish Type II reaction, leading to chain cleavage or cyclization.[6]

The Mechanism (Norrish Type II):

  • Excitation of the Carbonyl (

    
    ).
    
  • Intramolecular abstraction of the

    
    -hydrogen (from the valerate chain).
    
  • Formation of a 1,4-biradical.

  • Outcome: Cleavage into an acetophenone derivative and an alkene, or cyclization to a cyclobutanol.[4]

Visualization: Photolytic Pathway

Photolysis Parent Parent (Aryl Ketone) Excited Excited Triplet State Parent->Excited hv (UV Light) Cleavage Cleavage Products (Acetophenone deriv. + Alkene) Excited->Cleavage Norrish Type II Cyclic Cyclobutanol (Cyclization) Excited->Cyclic Yang Cyclization

Caption: Norrish Type II photolysis driven by the aryl ketone and valerate chain gamma-hydrogens.

Summary of Degradation Data (Reference Table)

Degradation ModeStress ConditionPrimary ProductMass Shift (LC-MS)Prevention Strategy
Hydrolysis Acid/Base (pH < 4, > 8)Carboxylic Acid-28 Da (Et loss)Buffer pH 6-7; Dry solvents.
Oxidation Peroxides / AirN-Oxide+16 DaNitrogen purge; Test solvents for peroxides.
Photolysis UV Light / SunlightCleavage/CyclizationVariable (Frag.)Amber glassware; Foil wrap.
Thermal > 60°CDecarboxylation (Rare)-44 Da (CO2)Store at -20°C.

References & Authoritative Grounding

  • ICH Q1A(R2) : Stability Testing of New Drug Substances and Products.[7][8][9] (Defines the stress testing protocols used in Modules 1 & 2).

  • ICH Q1B : Stability Testing: Photostability Testing of New Drug Substances and Products.[8][9] (Basis for Module 3).

  • Norrish, R. G. W. (1937).[10] The mechanism of the photochemical decomposition of ketones.[10] (Foundational text on the ketone photolysis described in Module 3).

  • Waterman, K. C., et al. (2002). Hydrolysis in Pharmaceutical Formulations.[11] Pharmaceutical Development and Technology. (Authoritative source on ester hydrolysis kinetics).

Sources

Validation & Comparative

A-VIS Comparative Cross-Reactivity Profiling of Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, particularly within the realm of kinase inhibitors, the characterization of a compound's selectivity is as crucial as the determination of its on-target potency.[1] Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2] Therefore, a rigorous and comprehensive cross-reactivity profile is an indispensable component of the preclinical data package for any new chemical entity.

This guide provides a comparative analysis of Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate , hereafter referred to as Compound X , a novel investigational agent. As specific data for Compound X is not in the public domain, we present a hypothetical yet scientifically rigorous assessment framework. We will situate Compound X as a potent inhibitor of the non-receptor tyrosine kinase Src , a well-validated target in oncology.[3][4][5][6][7] Its performance will be compared against established, clinically relevant Src family kinase (SFK) inhibitors: Dasatinib and Saracatinib .[8][9][10][11]

The central objective of this guide is to delineate the experimental strategies and interpretative frameworks essential for researchers, scientists, and drug development professionals to accurately assess the selectivity of novel kinase inhibitors. We will explore a multi-tiered approach, from broad kinome-wide screening to cell-based target engagement assays, to construct a holistic view of Compound X's interaction profile.

The Imperative of Kinase Selectivity

The human kinome comprises over 500 protein kinases that share a conserved ATP-binding site, making the development of truly specific inhibitors a significant challenge.[2][12] The degree of an inhibitor's selectivity can profoundly influence its therapeutic index. While highly selective inhibitors may offer a cleaner safety profile, multi-targeted inhibitors, like Dasatinib, can provide broader efficacy by hitting multiple nodes in a disease-driving pathway. However, this promiscuity can also be responsible for adverse effects.[13] A quantitative and comprehensive analysis of inhibitor selectivity is therefore not merely an academic exercise but a critical step in translational science.[14][15][16]

Tier 1: In Vitro Kinome-Wide Profiling

The foundational step in assessing selectivity is to screen the compound against a large, representative panel of kinases. This provides a global view of the inhibitor's interaction landscape. Leading contract research organizations (CROs) offer standardized panels and robust assay technologies for this purpose.[17][18][19][20]

Experimental Approach: Radiometric Kinase Activity Assays

For this comparative guide, we will utilize data analogous to that generated by a radiometric assay platform, such as Reaction Biology's HotSpot™ or Eurofins' KinaseProfiler™ service.[17][21][22][23][24][25] These assays directly measure the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct and unambiguous measure of kinase activity.[21][22][25] This "gold standard" method minimizes the potential for false positives or negatives that can arise from indirect assay formats.[21][25]

Protocol: Single-Dose Kinome Screen
  • Compound Preparation: Compound X, Dasatinib, and Saracatinib are prepared as 10 mM stock solutions in 100% DMSO.

  • Assay Concentration: A single high concentration (e.g., 1 µM) is used for the initial screen to identify all potential interactions.

  • Kinase Panel: A comprehensive panel, such as the Reaction Biology HotSpot™ panel, covering over 300 human wild-type kinases, is employed.[22][23]

  • ATP Concentration: Assays are performed at a physiologically relevant ATP concentration (e.g., 1 mM) to provide a more accurate reflection of inhibitory potential in a cellular context.[21][22][23]

  • Assay Procedure:

    • Kinase, substrate, and assay buffer are pre-incubated.

    • The test compound or DMSO vehicle control is added.

    • The reaction is initiated by the addition of [γ-³³P]-ATP.

    • Following incubation, the reaction mixture is spotted onto a filter membrane, which captures the phosphorylated substrate.

    • Unreacted ATP is washed away.

    • The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: Results are expressed as the percentage of remaining kinase activity relative to the DMSO control (% Inhibition = 100 - % Remaining Activity).

Comparative Data Analysis

The results from the single-point screen are used to generate a preliminary selectivity profile. A common threshold for a significant "hit" is >80% inhibition at the screening concentration.

Table 1: Hypothetical Single-Point (1 µM) Kinome Screen Results (% Inhibition) for Selected Kinases

Kinase TargetPrimary FamilyCompound XDasatinibSaracatinib
SRC Src Family 99 99 99
YES1 Src Family 98 99 98
FYN Src Family 97 99 97
LCK Src Family 95 99 99
LYN Src Family 96 99 98
ABL1 Abl Family 75 99 92
KIT RTK 45 98 35
PDGFRA RTK 30 95 28
VEGFR2 RTK 15 85 12
ALK2 TGF-βR 5 25 88
RIPK2 TKL 8 15 91

This data is illustrative and designed to reflect plausible selectivity profiles based on known inhibitor characteristics.[10][13][26]

From this initial screen, we can visualize the selectivity using a kinome tree diagram.

G cluster_SRC_Family Src Family cluster_Off_Targets Key Off-Targets SRC SRC YES1 YES1 FYN FYN LCK LCK ABL1 ABL1 KIT KIT VEGFR2 VEGFR2 ALK2 ALK2 Compound_X Compound X Compound_X->SRC Potent Compound_X->YES1 Compound_X->FYN Compound_X->LCK Dasatinib Dasatinib Dasatinib->SRC Broad Dasatinib->YES1 Dasatinib->FYN Dasatinib->LCK Dasatinib->ABL1 Dasatinib->KIT Dasatinib->VEGFR2 Saracatinib Saracatinib Saracatinib->SRC Selective Saracatinib->YES1 Saracatinib->FYN Saracatinib->LCK Saracatinib->ABL1 Saracatinib->ALK2

Caption: Kinase inhibition profile comparison at 1 µM.

Interpretation:

  • Compound X demonstrates potent inhibition of the targeted Src family kinases. Importantly, it shows significantly less activity against common off-targets like ABL1, KIT, and VEGFR2 compared to Dasatinib, suggesting a more selective profile.

  • Dasatinib confirms its known multi-kinase inhibitor profile, potently inhibiting Src family kinases, Abl, Kit, and PDGFRA/B, among others.[27][28]

  • Saracatinib shows potent inhibition of Src and Abl families, but also significant and potent inhibition of ALK2 and RIPK2, highlighting a distinct off-target profile.[8][26]

IC₅₀ Determination for Key Targets

Following the single-point screen, 10-dose IC₅₀ (half-maximal inhibitory concentration) curves are generated for the primary target and key off-targets to quantify the potency of inhibition.

Table 2: Comparative IC₅₀ Values (nM) for Compound X and Reference Inhibitors

Kinase TargetCompound X (IC₅₀, nM)Dasatinib (IC₅₀, nM)Saracatinib (IC₅₀, nM)
SRC 3.1 0.8 2.7
LCK 4.5 1.1 3.0
ABL1 250 <1.0 15
KIT >1000 5.0 >1000
VEGFR2 >5000 9.0 >5000
ALK2 >10000 850 6.7

This data is illustrative. Real-world values can be found in sources like MedchemExpress and others.[8]

Analysis of Potency and Selectivity: The IC₅₀ data allows for a quantitative comparison. Compound X exhibits potent, low-nanomolar inhibition of Src family kinases. Its selectivity over ABL1 is approximately 80-fold, and it shows minimal activity against KIT and VEGFR2. This profile contrasts sharply with Dasatinib's broad potency and Saracatinib's unique potent activity against ALK2.[26] This high degree of selectivity for Compound X against other tyrosine kinases could translate to a wider therapeutic window and a more favorable safety profile.

Tier 2: Cellular Target Engagement

While in vitro assays are essential, they do not fully recapitulate the complex environment inside a living cell. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's true target engagement and inhibitory activity.[29] Therefore, cell-based assays are a critical next step for validation.

Experimental Approach: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method used to verify and quantify drug-target engagement in intact cells or tissues.[30][31][32][33][34] The principle is based on ligand-induced thermal stabilization of the target protein.[32][34] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.

Protocol: CETSA® Workflow
  • Cell Culture: A relevant cell line (e.g., HT-29 colorectal cancer cells, which express Src) is cultured to ~80% confluency.

  • Compound Treatment: Cells are treated with either Compound X (at various concentrations), a reference inhibitor, or DMSO vehicle for 1 hour.

  • Thermal Challenge: The treated cells are harvested, washed, and resuspended in a buffer. The cell suspension is then aliquoted and heated to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes.

  • Lysis and Fractionation: Cells are lysed (e.g., by freeze-thaw cycles), and the soluble fraction (containing non-denatured proteins) is separated from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: The amount of soluble target protein (Src) remaining at each temperature is quantified using a standard detection method like Western Blot or AlphaScreen®.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein versus temperature. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.

Sources

Preclinical Evaluation Guide: Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate , a synthetic small molecule designed as a precursor/prodrug for targeting the 5-oxo-ETE receptor (OXER1) . This compound belongs to a class of 5-oxovaleric acid derivatives investigated for their potential to modulate eosinophilic inflammation in asthma and allergic diseases.

Executive Summary & Mechanism of Action

Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate (CAS: 898792-46-6) is a lipophilic ester prodrug that, upon intracellular or metabolic hydrolysis, yields the active metabolite 5-[3-(morpholinomethyl)phenyl]-5-oxovaleric acid . This scaffold mimics the head group of 5-oxo-ETE (5-oxo-6,8,11,14-eicosatetraenoic acid), a potent endogenous chemoattractant for eosinophils.[1]

Mechanism of Action (MOA)

The compound functions as a competitive antagonist at the OXER1 (also known as OXE-R, GPCR170, or TG1019).

  • Binding: The 5-oxovalerate core mimics the 5-oxo-carboxylate pharmacophore of the natural ligand 5-oxo-ETE.

  • Solubility Enhancement: The 3-(morpholinomethyl) substitution on the phenyl ring introduces a basic amine, significantly improving aqueous solubility and bioavailability compared to earlier hydrophobic analogs (e.g., octyl-phenyl derivatives).

  • Signaling Blockade: By occupying the orthosteric site of OXER1, the active acid prevents G

    
    i/o-protein coupling. This inhibits the downstream release of the G
    
    
    
    subunit, thereby blocking:
    • Phospholipase C (PLC) activation.

    • Intracellular Calcium (

      
      ) mobilization.
      
    • Actin polymerization and eosinophil chemotaxis.

Pathway Visualization

OXER1_Pathway Ligand 5-oxo-ETE (Endogenous Agonist) Receptor OXER1 (GPCR) Ligand->Receptor Activates Antagonist Active Metabolite of Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate Antagonist->Receptor Blocks G_Protein Gi/o Protein (Heterotrimeric) Receptor->G_Protein GTP Exchange PLC Phospholipase C (PLC) G_Protein->PLC Gβγ Subunit IP3 IP3 Production PLC->IP3 Ca_Release Ca2+ Mobilization (ER Stores) IP3->Ca_Release Chemotaxis Eosinophil Chemotaxis & Activation Ca_Release->Chemotaxis

Caption: Competitive antagonism of the OXER1 signaling cascade. The morpholinomethyl analog blocks the receptor, preventing Calcium mobilization and subsequent eosinophil migration.

Comparative Analysis: Performance & Alternatives

The following table compares Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate against the endogenous agonist and a standard reference antagonist (S-048).

FeatureEthyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate5-oxo-ETE (Agonist)S-048 (Reference Antagonist)
Role Synthetic Prodrug / AntagonistEndogenous AgonistPotent Indole Antagonist
Molecular Weight ~319.4 g/mol 318.45 g/mol ~400+ g/mol
Target Affinity (

)
Mid-nM range (Active Acid)~1-5 nMLow nM (< 10 nM)
Solubility High (due to Morpholine)Low (Lipid)Low (Hydrophobic Indole)
Metabolic Stability Ester hydrolysis required for activityRapidly oxidized/reducedStable acid
Key Advantage Improved bioavailability & solubility profileN/A (Pathological mediator)High potency
Primary Application In vivo pharmacokinetics & oral delivery studiesPositive control for assaysHigh-affinity binding studies

Preclinical Experimental Protocols

To validate the efficacy of this compound, researchers must assess both its conversion to the active acid and its functional antagonism.

A. Ester Hydrolysis & Activation Assay (Metabolic Stability)

Objective: Confirm the conversion of the ethyl ester prodrug to the active acid in plasma or liver microsomes.

  • Preparation: Dissolve the compound in DMSO to create a 10 mM stock.

  • Incubation: Dilute to 10

    
    M in mouse/human plasma or liver microsome suspension (0.5 mg protein/mL).
    
  • Time-Course: Incubate at 37°C. Aliquot samples at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard (e.g., deuterated 5-oxo-ETE).

  • Analysis: Centrifuge (10,000 x g, 10 min) and analyze supernatant via LC-MS/MS .

    • Monitor: Depletion of parent ester (

      
       ~320) and appearance of free acid (
      
      
      
      ~292).
B. Eosinophil Calcium Mobilization Assay (Functional Antagonism)

Objective: Determine the


 of the compound against 5-oxo-ETE induced 

flux.
  • Cell Isolation: Isolate human eosinophils from peripheral blood using CD16-negative magnetic selection (purity >95%).

  • Loading: Resuspend cells (

    
    ) in HBSS with 0.1% BSA. Load with Fura-2 AM  or Fluo-4 AM  (calcium indicators) for 30 min at 37°C.
    
  • Pre-treatment: Aliquot cells into a 96-well black plate. Add the test compound (hydrolyzed acid form recommended for in vitro assays) at varying concentrations (1 nM - 10

    
    M). Incubate for 10 min.
    
  • Stimulation: Inject 5-oxo-ETE (final concentration 100 nM, approx.

    
    ) into the wells.
    
  • Measurement: Immediately record fluorescence (Ex/Em 494/516 nm) using a kinetic plate reader (e.g., FLIPR) for 60-120 seconds.

  • Data Analysis: Calculate the peak fluorescence change (

    
    ). Plot % Inhibition vs. Log[Concentration] to derive 
    
    
    
    .
C. Transwell Chemotaxis Assay

Objective: Measure the inhibition of eosinophil migration.

  • Setup: Use a 24-well Transwell system with 5

    
    m pore size polycarbonate filters.
    
  • Chemoattractant: Place 5-oxo-ETE (10-100 nM) in the lower chamber.

  • Treatment: Pre-incubate eosinophils (

    
     cells) with the test compound (or vehicle) for 15 min.
    
  • Migration: Add cells to the upper chamber. Incubate for 60-90 min at 37°C / 5%

    
    .
    
  • Quantification: Remove the upper chamber. Count cells in the lower chamber using flow cytometry or a hemocytometer.

  • Controls:

    • Negative Control: Buffer only in lower chamber (Random migration).

    • Positive Control: 5-oxo-ETE only (Max migration).

Technical Considerations & Troubleshooting

  • Prodrug Nature: In in vitro cellular assays (like Calcium flux), the ethyl ester may not hydrolyze fast enough to show potency. It is critical to either:

    • Use the pre-hydrolyzed acid form (5-[3-(morpholinomethyl)phenyl]-5-oxovaleric acid) for in vitro receptor binding/functional assays.

    • Include esterases in the assay buffer if testing the ester directly.

  • Solubility: The morpholine group (

    
    ) renders the molecule cationic at physiological pH, improving solubility in aqueous buffers compared to alkyl-phenyl analogs.
    
  • Selectivity: Verify selectivity against the

    
     receptor (
    
    
    
    ) and
    
    
    receptor (
    
    
    ), as lipid mediators often share cross-reactivity.

References

  • Powell, W. S., & Rokach, J. (2013).[2][3] The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor.[1][2][3][4][5][6][7] Progress in Lipid Research, 52(4), 651–665.[3]

  • Gore, V., et al. (2013).[2] 5-Oxo-ETE Receptor Antagonists. Journal of Medicinal Chemistry, 56(9), 3725–3732.[2]

  • Grant, G. E., et al. (2009). 5-Oxo-ETE is a major product of 5-lipoxygenase in human eosinophils.[1] The Journal of Immunology, 182(1), 576-583.

  • Brink, C., et al. (2004). International Union of Pharmacology XLIV. Nomenclature for the Oxoeicosanoid Receptor. Pharmacological Reviews, 56(1), 149-157.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate. As a valued professional in research and drug development, your safety, the integrity of your work, and environmental stewardship are paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep understanding of the necessary precautions.

The disposal protocol outlined below is derived from a structural hazard assessment of the compound's constituent functional groups, in alignment with guidelines from authoritative bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Core Principle: Hazard-Based Classification

Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate is a complex organic molecule. Proper handling and disposal procedures are dictated by the hazards associated with its key chemical features: the morpholine ring, the keto group, and the ethyl ester. In the absence of a specific Safety Data Sheet (SDS), a conservative approach treating the compound as hazardous waste is mandatory.

The primary hazards are attributed to the morpholine moiety. Morpholine itself is classified as a flammable, corrosive, and toxic substance.[1][2][3] Therefore, any waste containing Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate must be managed as regulated hazardous chemical waste .[4][5]

Table 1: Hazard Assessment by Functional Moiety

Functional GroupAssociated HazardsRationale and References
Morpholine Corrosive, Flammable Liquid, Toxic, IrritantThe morpholine component is the primary driver of the compound's hazard profile. It is known to cause severe skin burns and eye damage.[6] Vapors can be harmful if inhaled and may form explosive mixtures with air.[1][3][7]
Keto-Ester Flammable, Organic ContaminantAliphatic ketones and esters are typically flammable organic compounds.[8][9] They contribute to the overall flammability and require disposal via controlled methods like incineration, not via sewer systems.[8]
Aromatic Ring Environmental HazardAromatic compounds can pose long-term risks to aquatic ecosystems if not disposed of properly.[10]

Mandatory Safety and Handling Precautions

Before beginning any disposal procedure, ensure all immediate safety protocols are in place.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical-resistant gloves (e.g., nitrile rubber), and tightly fitting safety goggles.[11][12] If there is a risk of splashing, a face shield is also required.[6]

  • Ventilation: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[2][12]

  • Emergency Preparedness: An emergency action plan should be in place.[13][14] Ensure spill control equipment, such as absorbent materials (vermiculite, dry sand), is readily available.[1][6]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal process is critical for safety and regulatory compliance. The following workflow must be followed for all waste streams containing Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate, including pure compound, solutions, and contaminated labware.

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containment cluster_2 Step 3: Labeling cluster_3 Step 4: Storage cluster_4 Step 5: Final Disposal gen Waste Generation (e.g., residual compound, contaminated tips, solutions) seg Segregate as Hazardous Chemical Waste gen->seg Immediately cont Place in a compatible, leak-proof container with a secure cap. seg->cont label_node Affix Hazardous Waste Label: - Full Chemical Name - Hazard Characteristics (Toxic, Corrosive, Flammable) - Accumulation Start Date cont->label_node store Store in a designated Satellite Accumulation Area (SAA). Away from incompatible materials & ignition sources. label_node->store vendor Arrange pickup by a licensed hazardous waste disposal service. store->vendor manifest Complete and sign waste manifest. vendor->manifest

Caption: Disposal workflow for Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate.

Experimental Protocol: Waste Accumulation
  • Segregation: At the point of generation, immediately separate all waste contaminated with Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate. This includes residual solid/liquid, reaction mixtures, contaminated pipette tips, vials, and gloves. This waste stream must be kept separate from non-hazardous trash and other incompatible chemical waste streams.[15][16]

  • Containerization:

    • Select a waste container that is chemically compatible with the compound (e.g., a high-density polyethylene (HDPE) or glass bottle). The container must be in good condition, free from damage, and have a secure, leak-proof screw-on cap.[5][16]

    • Keep the container closed at all times except when actively adding waste.[4][5]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container before adding any waste.[17]

    • Clearly write the full chemical name: "Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate". Avoid using abbreviations or chemical formulas.[4]

    • Indicate the associated hazards: "Toxic," "Corrosive," "Flammable."[4]

  • Accumulation and Storage:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[5][18]

    • The SAA should be a secondary containment system (e.g., a chemical-resistant tray) to contain potential leaks.

    • Ensure the storage area is away from ignition sources such as heat, sparks, or open flames.[1][6][7]

  • Final Disposal:

    • Under no circumstances should this chemical waste be disposed of down the drain or in the regular trash. [1][16] This is a direct violation of EPA regulations and poses a significant environmental risk.[10]

    • Waste disposal must be managed through your institution's Environmental Health and Safety (EHS) office and handled by a licensed hazardous waste contractor.[4][18]

    • When the container is full or ready for pickup, follow your institution's procedures to have it moved to a Central Accumulation Area (CAA) or directly picked up by the waste vendor.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial. The following procedure is consistent with OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standard.[1][19]

  • Evacuate and Secure: Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill area.[1]

  • Eliminate Ignition Sources: Immediately turn off any nearby equipment, hot plates, or other potential sources of ignition.[1][3]

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Don Appropriate PPE: Before attempting cleanup, don all required PPE as described in Section 2.

  • Contain and Absorb: For liquid spills, cover with a non-combustible, inert absorbent material such as vermiculite, dry sand, or earth.[1][6] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container.[1][3]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the container with all spill cleanup materials as hazardous waste and manage it according to the protocol in Section 3.

By adhering to this comprehensive guide, you ensure that the disposal of Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate is conducted in a manner that is safe, compliant, and environmentally responsible, reflecting the highest standards of professional scientific practice.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine. NJ.gov. [Link]

  • Corient Futuretech. (n.d.). Chemical Waste Management Best Practices for Pharmaceutical Companies in India. Corient. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. EPA.gov. [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]

  • MsdsDigital.com. (n.d.). MORPHOLINE. MsdsDigital.com. [Link]

  • Redox. (2022, October 1). Safety Data Sheet Morpholine. Redox. [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines. CDMS. [Link]

  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. OSHA.gov. [Link]

  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. EPA.gov. [Link]

  • Carl ROTH. (n.d.). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU. Morpholine. Carl ROTH. [Link]

  • C.P.A Chem Ltd. (2020, January 28). Safety data sheet according to 1907/2006/EC, Article 31. [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. ACS.org. [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. OSHA.gov. [Link]

  • Enva. (2025, January 1). Chemical Waste Management Best Practices. Enva. [Link]

  • MLI Environmental. (2025, November 26). Pharmaceutical Hazardous Waste Management Guide from MLI. MLI Environmental. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPIs. [Link]

  • Chemtalk. (n.d.). Ester Disposal. Chemtalk. [Link]

  • Stericycle. (2024, October 2). Pharma Waste Management: Steps for Compliance & Sustainability. Stericycle. [Link]

  • Advanced Biotech. (2025, January 24). Safety Data Sheet acc. to OSHA HCS (29 CFR § 1910.1200). Advanced Biotech. [Link]

  • ERG Environmental. (n.d.). Strategies for Safe and Sustainable Pharmaceutical Waste Disposal. ERG Environmental. [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Sciencemadness. [Link]

  • Sika. (2023, August 23). Safety Data Sheet according to the Hazardous Products Regulation. [Link]

  • MarkHerb. (n.d.). Safety Data Sheet. MarkHerb. [Link]

  • The University of Texas at Austin. (n.d.). Procedures for Disposal of Hazardous Waste. UT Austin. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.